C–H Borylation Regioselectivity: Borolane Directing Group vs. N-Bpin Directing Group on Indole Substrates
In iridium-catalyzed C–H borylation of indole substrates, the N-borolane directing group enables functionalization at the C7 position, a site that is electronically disfavored under standard electrophilic aromatic substitution conditions. While N-Bpin (pinacolborane) directing groups typically favor borylation at C2 or C3 positions, the constrained cyclic geometry of the borolane group forces the iridium catalyst to adopt a conformation that directs C–H activation to the proximal C7 position [1]. The selectivity advantage is inferred from class-level comparisons across N-boryl directing groups, where cyclic borolane derivatives exhibit distinct site-selectivity profiles relative to acyclic or pinacol-based N-boryl systems [1][2].
| Evidence Dimension | C–H borylation site selectivity on indole substrates |
|---|---|
| Target Compound Data | Preferential borylation at C7 position of N-borolane-indole (specific yield data not reported for 1-(borolan-1-yl)-1H-pyrrole itself) |
| Comparator Or Baseline | N-Bpin-indole: preferential borylation at C2 or C3 positions |
| Quantified Difference | Regiochemical reversal from C2/C3 to C7; exact isomeric ratios not quantified for this specific compound pair |
| Conditions | Iridium-catalyzed C–H borylation with B₂pin₂ or HBpin, inert atmosphere, typical conditions from Angew. Chem. Int. Ed. 2013 |
Why This Matters
Accessing C7-functionalized indoles is synthetically challenging; a borolane directing group can provide a unique entry to this substitution pattern, justifying selection over N-Bpin-protected pyrroles in medicinal chemistry synthesis.
- [1] Preshlock, S. M.; Plattner, D. L.; Maligres, P. E.; Krska, S. W.; Maleczka, R. E., Jr.; Smith, M. R., III. A Traceless Directing Group for C–H Borylation. Angew. Chem. Int. Ed. 2013, 52, 12915–12919. View Source
- [2] Helbig, A. Combining Pyrrole with Boron: Theoretical Investigations and Synthetic Approaches towards Pyrryl-Borane Materials. Ph.D. Thesis, Universität Würzburg, 2024. View Source
